1-(2-chlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate to yield the pyrazolo[3,4-d]pyrimidine core. This intermediate is further reacted with 2,6-dimethylmorpholine under suitable conditions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit protein kinases, which play a crucial role in cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit their growth .
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine
- 4-[1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine
- 4-[1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine
Uniqueness
The uniqueness of 4-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the 2-chlorophenyl group enhances its binding affinity to certain protein kinases, making it a potent inhibitor compared to its analogs .
Properties
Molecular Formula |
C17H18ClN5O |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C17H18ClN5O/c1-11-8-22(9-12(2)24-11)16-13-7-21-23(17(13)20-10-19-16)15-6-4-3-5-14(15)18/h3-7,10-12H,8-9H2,1-2H3 |
InChI Key |
NMSWDQCESUFIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.